molecular formula C22H25ClFN3O2S B2504338 N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1327608-19-4

N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2504338
CAS No.: 1327608-19-4
M. Wt: 449.97
InChI Key: PIWWJXICDCLEJH-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its diverse applications in chemistry, biology, medicine, and industry. This compound features a thiazole ring, a fluorine atom, and a morpholine group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and biological activities. Similar compounds include:

  • N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride: A closely related compound with a different alkyl chain length.

  • N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclobutanecarboxamide: Another thiazole derivative with a different morpholine analog.

These compounds share the thiazole core and fluorine atom but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2S.ClH/c1-15-3-4-17(13-16(15)2)21(27)26(8-7-25-9-11-28-12-10-25)22-24-19-6-5-18(23)14-20(19)29-22;/h3-6,13-14H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWWJXICDCLEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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